molecular formula C8H7F3N2O2 B12967827 3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid CAS No. 1196156-94-1

3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid

Cat. No.: B12967827
CAS No.: 1196156-94-1
M. Wt: 220.15 g/mol
InChI Key: ZRHWBNSOVNZMOI-UHFFFAOYSA-N
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Description

3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid is an organic compound that features a trifluoromethyl group attached to a pyrazine ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with α,β-unsaturated carbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid group to the pyrazine ring, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl group and the pyrazine ring can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazine ring may participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(Trifluoromethyl)pyridin-2-YL)propanoic acid
  • 3-(5-(Trifluoromethyl)phenyl)propanoic acid
  • 3-(5-(Trifluoromethyl)furan-2-YL)propanoic acid

Uniqueness

3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1196156-94-1

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

3-[5-(trifluoromethyl)pyrazin-2-yl]propanoic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-12-5(3-13-6)1-2-7(14)15/h3-4H,1-2H2,(H,14,15)

InChI Key

ZRHWBNSOVNZMOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)CCC(=O)O

Origin of Product

United States

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